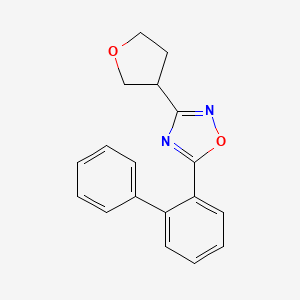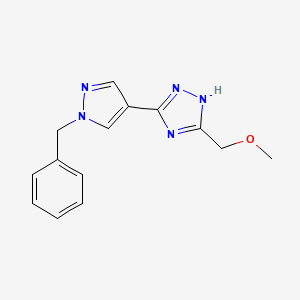
N-methyl-2-(2-pyridinyl)-N-(3-thienylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-pyridinyl)-N-(3-thienylmethyl)ethanamine, commonly known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Scientific Research Applications
MPTP has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to symptoms similar to Parkinson's disease, such as tremors, rigidity, and bradykinesia. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in the study of the disease and the development of potential treatments.
Mechanism of Action
MPTP is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress, leading to neuronal death. The selective toxicity of MPTP to dopaminergic neurons is due to the high expression of MAO-B in these neurons.
Biochemical and physiological effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits similar to Parkinson's disease. MPTP also causes oxidative stress and inflammation in the brain, leading to further neuronal damage. MPTP has been shown to affect other neurotransmitter systems in addition to dopamine, such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
The advantages of using MPTP in lab experiments include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to mimic the symptoms of Parkinson's disease. However, MPTP has several limitations, such as its toxicity to humans and animals, its narrow therapeutic window, and its inability to fully replicate the complexity of Parkinson's disease.
Future Directions
Future research on MPTP should focus on developing alternative animal models of Parkinson's disease that better replicate the complexity of the disease. Other areas of research could include the development of neuroprotective agents that can prevent MPTP-induced neurotoxicity, the identification of biomarkers for Parkinson's disease, and the development of new therapies for the treatment of Parkinson's disease.
Conclusion:
MPTP is a potent neurotoxin that has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to symptoms similar to Parkinson's disease, making it an invaluable tool for the study of the disease. However, MPTP has several limitations, and future research should focus on developing alternative animal models and new therapies for the treatment of Parkinson's disease.
Synthesis Methods
MPTP can be synthesized in several ways, but the most commonly used method is the Leuckart-Wallach reaction. This reaction involves the reduction of N-methyl-2-(2-pyridyl)acetamide with formic acid and hydrochloric acid, followed by the addition of thioacetic acid to form MPTP. The purity of the final product can be improved by recrystallization from ethanol.
properties
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-15(10-12-6-9-16-11-12)8-5-13-4-2-3-7-14-13/h2-4,6-7,9,11H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVQIIABGQQNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5345621 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)


![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)